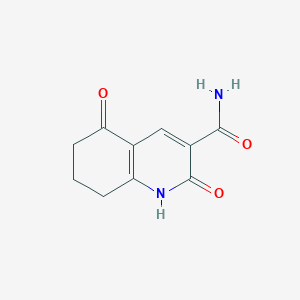

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Übersicht

Beschreibung

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . It is known for its unique structure, which includes a quinoline core with carboxamide and dioxo functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multicomponent condensation reactions. One common method is the Hantzsch reaction, which involves the condensation of an aromatic aldehyde, Meldrum’s acid, dimedone, and ammonium acetate under solvent-free conditions at elevated temperatures . The reaction is catalyzed by silica-based sulfonic acid (SiO2–Pr–SO3H) and yields the desired product in a one-pot procedure .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying biological activity or preparing intermediates for further functionalization.

Alkylation and Acylation

The compound’s nitrogen atoms and carbonyl groups participate in nucleophilic substitutions and acylations, enabling structural diversification.

Oxidation and Reduction

The dioxo system and unsaturated bonds are sites for redox transformations, altering electronic properties and reactivity.

Condensation and Cyclization

The compound serves as a precursor in multicomponent reactions to synthesize fused heterocycles.

Structural Analogs and Comparative Reactivity

Modifications to the core structure significantly influence chemical and biological properties:

Mechanistic Insights

- Hydrolysis : Acid-catalyzed protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the amide bond .

- Alkylation : The deprotonated amide nitrogen acts as a nucleophile, reacting with alkyl halides to form N-alkylated products .

- Oxidation : Electron-deficient quinoline rings undergo electrophilic aromatic substitution or side-chain oxidation, depending on reagent choice .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Activities

Research has identified 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a promising scaffold for developing biologically active compounds. Its derivatives have exhibited a range of pharmacological activities:

- Antimicrobial Properties : Several studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, the synthesis of 5-oxo-hexahydroquinoline derivatives has demonstrated notable antibacterial effects .

- Anticancer Activity : Some derivatives have been investigated for their anticancer properties. The structural modifications of the hexahydroquinoline scaffold can lead to compounds that inhibit cancer cell proliferation. Research indicates that certain derivatives can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds derived from this scaffold have also shown potential as anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for further development in treating inflammatory diseases .

Materials Science

Polymer Chemistry

The unique structural attributes of this compound allow it to be utilized in the synthesis of advanced materials. It can serve as a monomer or cross-linking agent in polymer production. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties.

Chemical Intermediates

Synthesis of Complex Molecules

This compound acts as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for producing complex molecules used in pharmaceuticals and agrochemicals. For example:

- Michael Addition Reactions : The compound can participate in Michael addition reactions to form new carbon-carbon bonds, facilitating the synthesis of more complex structures .

- Knoevenagel Condensation : It can also be utilized in Knoevenagel condensation reactions to create α,β-unsaturated carbonyl compounds that are pivotal in many synthetic pathways .

Case Studies

Wirkmechanismus

The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron transfer catalyst, facilitating redox reactions in biological systems . It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: This compound has a similar structure but with a carbonitrile group instead of a carboxamide group.

2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: This compound features a phenyl group and a carboxylic acid group.

Uniqueness: 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide (often referred to as DQCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the synthesis, pharmacological properties, and biological activity of DQCA, particularly its anticancer and antimicrobial effects.

- Chemical Formula : C10H10N2O3

- Molecular Weight : 206.2 g/mol

- CAS Number : 84548-18-5

- Structural Representation :

- SMILES:

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 - InChI Key:

CBYCFZZAGFYEDF-UHFFFAOYSA-N

- SMILES:

Synthesis

The synthesis of DQCA typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have demonstrated various synthetic routes that yield DQCA with high purity and yield. The most common methods include:

- Condensation Reactions : Utilizing amines and carboxylic acids under acidic conditions.

- Cyclization Processes : Involving the formation of the hexahydroquinoline core through cyclization reactions of diketones and amines.

Anticancer Activity

Research has identified DQCA as a promising candidate in cancer therapy due to its ability to modulate multidrug resistance (MDR) in cancer cells. The following findings summarize its anticancer properties:

Antimicrobial Activity

DQCA has also shown notable antimicrobial properties against a range of pathogens:

Case Studies

-

Study on MDR Cancer Cells :

A set of hexahydroquinoline derivatives was synthesized and tested for their ability to overcome drug resistance in MES-SA-DX5 human uterine sarcoma cells. The study found that specific derivatives significantly blocked P-gp efflux and induced apoptosis selectively in resistant cells compared to non-cancerous cells . -

Antiviral Potential :

Another study explored the antiviral activities of hexahydroquinoline derivatives, revealing that some compounds exhibited up to 36% inhibition against viral replication in vitro, suggesting potential for development as antiviral agents .

Eigenschaften

IUPAC Name |

2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-9(14)6-4-5-7(12-10(6)15)2-1-3-8(5)13/h4H,1-3H2,(H2,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYCFZZAGFYEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514852 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84548-18-5 | |

| Record name | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.